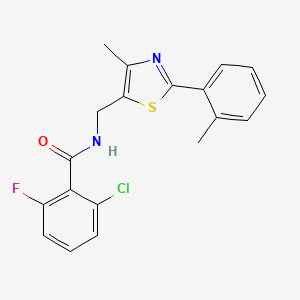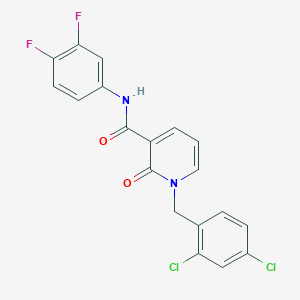
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group, as well as a propanoic acid moiety. It is a versatile molecule with significant applications in scientific research and various industries.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate .
Reaction Steps: The piperazine is first methylated to form 2-methylpiperazine . This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group, resulting in 4-(tert-butoxycarbonyl)-2-methylpiperazine . Finally, the propanoic acid moiety is introduced through a suitable coupling reaction.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Flow chemistry techniques can be employed to enhance efficiency and sustainability.
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group is a carbamate, which is an ester of carbamic acid . It is used to protect amines during chemical reactions, preventing them from reacting with other compounds until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound’s boc group plays a crucial role in the synthesis of peptides, suggesting that it may be involved in protein synthesis and other related biochemical pathways .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions, which could potentially affect the compound’s bioavailability .
Result of Action
The removal of the boc group can lead to the exposure of the protected amine, allowing it to participate in further chemical reactions .
Action Environment
The action of (S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can be influenced by environmental factors such as pH. The Boc group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity or alkalinity of its environment.
Analyse Des Réactions Chimiques
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: undergoes various chemical reactions:
Oxidation: The propanoic acid moiety can be oxidized to form propionic acid derivatives .
Reduction: Reduction reactions can be performed on the piperazine ring to yield amine derivatives .
Substitution: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid (TFA) , allowing for further functionalization.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, chromium trioxide for oxidation, and TFA for deprotection are commonly used.
Major Products: Products include various amine derivatives , propionic acid derivatives , and deprotected piperazine derivatives .
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, propanoic acid derivatives, and other Boc-protected amines.
Uniqueness: Its specific structural features, such as the tert-butoxycarbonyl group and the methylated piperazine ring, distinguish it from other compounds in its class.
This compound , its preparation, reactions, applications, and mechanisms. Its versatility and significance in various fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
3-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJNKSAVVRASP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2821991.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide](/img/structure/B2821992.png)

![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)
![3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2821997.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2822005.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)
![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)


